Prasugrel-d4 Metabolite R-138727 is a deuterated active metabolite of prasugrel, a thienopyridine class antiplatelet agent widely used to prevent thrombotic cardiovascular events. This compound exhibits potent antiplatelet activity by irreversibly inhibiting the human P2Y12 receptor, which plays a critical role in platelet aggregation. The introduction of deuterium atoms in R-138727 enhances its stability and allows for detailed pharmacokinetic studies, making it valuable in research applications.
Prasugrel-d4 Metabolite R-138727 is derived from prasugrel, which is metabolized in the liver through cytochrome P450 enzymes. The compound is classified as a thienopyridine and an active metabolite of prasugrel, specifically designed for enhanced analytical capabilities due to its deuterated nature. Its molecular formula is .
The synthesis of Prasugrel-d4 Metabolite R-138727 involves several key steps:
In industrial settings, large-scale synthesis utilizes controlled conditions and high-purity reagents to optimize yield while maintaining strict quality control standards.
The molecular structure of Prasugrel-d4 Metabolite R-138727 features a cyclopropyl group, a fluorophenyl ring, and a piperidine moiety. The incorporation of deuterium enhances the compound's stability during analytical procedures .
Key structural data includes:
Prasugrel-d4 Metabolite R-138727 undergoes various chemical reactions, including:
Common reagents include cytochrome P450 enzymes and solvents like acetonitrile . The major product formed from the biotransformation of prasugrel is R-138727, which is responsible for its antiplatelet activity.
The mechanism of action for Prasugrel-d4 Metabolite R-138727 involves its interaction with the human P2Y12 receptor on platelets. The active metabolite binds covalently to cysteine residues at positions 97 and 175 on the receptor, leading to irreversible inhibition of ADP-mediated platelet activation .
This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation. The pharmacokinetics indicate that prasugrel is converted to its active form efficiently in vivo, resulting in greater platelet inhibition compared to other antiplatelet agents like clopidogrel .
Prasugrel-d4 Metabolite R-138727 is characterized by its solid-state properties under standard laboratory conditions. It is typically presented as a white to off-white powder.
Key chemical properties include:
Relevant analyses indicate that the compound maintains its activity over time, with stable inhibitory effects on platelet aggregation observed in laboratory settings .
Prasugrel-d4 Metabolite R-138727 has diverse applications in scientific research:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7